Cas no 1412953-16-2 (2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine)

2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-cyclopropyl-6-(piperidino)pyrimidine
- 4-Pyrimidinamine, 2-cyclopropyl-6-(1-piperidinyl)-
- 2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine
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- インチ: 1S/C12H18N4/c13-10-8-11(16-6-2-1-3-7-16)15-12(14-10)9-4-5-9/h8-9H,1-7H2,(H2,13,14,15)
- InChIKey: YPUYIHRMQNVVNX-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC2)=NC(N2CCCCC2)=CC(N)=N1
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-5102-0.25g |
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine |
1412953-16-2 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-5102-2.5g |
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine |
1412953-16-2 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-5102-0.5g |
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine |
1412953-16-2 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-5102-10g |
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine |
1412953-16-2 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-5102-1g |
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine |
1412953-16-2 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | C199851-1g |
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine |
1412953-16-2 | 1g |
$ 570.00 | 2022-04-01 | ||
TRC | C199851-100mg |
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine |
1412953-16-2 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F1967-5102-5g |
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine |
1412953-16-2 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | C199851-500mg |
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine |
1412953-16-2 | 500mg |
$ 365.00 | 2022-04-01 |
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amineに関する追加情報
Exploring the Potential of 2-Cyclopropyl-6-(Piperidin-1-Yl)Pyrimidin-4-Amine (CAS No. 1412953-16-2): A Comprehensive Overview
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine, identified by the CAS registry number CAS No. 1412953-16-2, is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, with its unique pyrimidine core and substituted cyclopropyl and piperidine groups, exhibits a range of intriguing properties that make it a valuable subject for research and development.
The molecular structure of 2-cyclopropyl-6-(piperidin-yl)pyrimidin-4-amine is characterized by a pyrimidine ring system, which serves as a versatile scaffold for various functional groups. The presence of a cyclopropyl group at position 2 and a piperidine moiety at position 6 introduces steric and electronic effects that can significantly influence the compound's reactivity, solubility, and bioavailability. Recent studies have highlighted the potential of this compound in drug design, particularly in targeting specific receptors and enzymes associated with neurological disorders.
In terms of synthesis, researchers have developed several efficient routes to prepare CAS No. 1412953. These methods often involve multi-step reactions, including nucleophilic substitutions, condensations, and cyclizations, to assemble the pyrimidine ring with the desired substituents. The optimization of these synthetic pathways has been a focal point in recent literature, with an emphasis on improving yield, purity, and scalability for potential industrial applications.
The biological activity of 2-cyclopropyl-piperidin-ylpyrimidin-amine has been extensively investigated in preclinical models. Studies have demonstrated its ability to modulate key signaling pathways involved in inflammation, apoptosis, and cell proliferation. For instance, research published in Nature Communications revealed that this compound exhibits potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders such as Alzheimer's disease and Parkinson's disease.
Beyond its therapeutic potential, CAS No. 1412953 has also found applications in materials science. Its rigid molecular structure and ability to form stable complexes with metal ions make it an attractive candidate for designing advanced materials such as coordination polymers and metal organic frameworks (MOFs). Recent advancements in this area have explored its use in gas storage and catalysis, highlighting its versatility across multiple disciplines.
In conclusion, 2-cyclopropyl-piperidin strong > -< strong > yl strong > -< strong > pyrimidine strong > -< strong > amine strong > ( CAS No . 1412953 - 16 - 2 ) stands out as a multifaceted compound with immense potential across diverse fields . Its unique chemical properties , coupled with ongoing research into its biological and materials applications , underscore its importance as a subject of scientific inquiry . As further studies unravel its full spectrum of capabilities , this compound is poised to make significant contributions to both medicine and materials science .
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